4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
The compound 4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one (CAS: 899731-39-6) is a pyrimidine derivative with a cyclopenta[d]pyrimidin-2-one core. Its molecular formula is C₁₉H₁₆ClFN₂O₂S, and its molecular weight is 390.8589 g/mol . Key structural features include:
- A (2-chloro-6-fluorophenyl)methylsulfanyl substituent at position 4, contributing lipophilicity and halogen-dependent interactions.
- A furan-2-ylmethyl group at position 1, which may enhance solubility and modulate electronic properties.
This compound belongs to a broader class of sulfur-containing pyrimidine derivatives, which are studied for their diverse pharmacological profiles, including antifungal, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-15-6-2-7-16(21)14(15)11-26-18-13-5-1-8-17(13)23(19(24)22-18)10-12-4-3-9-25-12/h2-4,6-7,9H,1,5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWLLYDHIAKLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=C(C=CC=C3Cl)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolate Preparation
The thiol component, (2-chloro-6-fluorophenyl)methanethiol, is synthesized by reducing a disulfide or hydrolyzing a thioacetate. For instance, NaIO₄-mediated oxidation of a thioether to a sulfoxide is avoided here; instead, thiols are generated under reducing conditions (e.g., LiAlH₄ reduction of a thiocyanate).
Substitution Reaction
The cyclopenta[d]pyrimidin-2-one core is functionalized at position 4 with a chloro group. Reacting this intermediate with (2-chloro-6-fluorophenyl)methanethiol in the presence of a base (e.g., DBU or NaH) facilitates substitution. This mirrors the reaction of methyl 2-methyl-oxirane-carboxylate with 4-fluorothiophenol in, where sodium hydride deprotonates the thiol for nucleophilic attack.
Conditions :
- Solvent: Dry dichloromethane or tetrahydrofuran.
- Temperature: 0°C to room temperature.
- Yield: ~70–85% based on analogous thioether formations.
Alkylation at Position 1: [(Furan-2-yl)methyl] Group
The N-1 position is alkylated using (furan-2-yl)methyl bromide or iodide. This step parallels the alkylation of amines in, where acetamide derivatives are functionalized with aromatic groups.
Alkylation Protocol
- Substrate : Cyclopenta[d]pyrimidin-2-one with a free N-H group.
- Reagent : (Furan-2-yl)methyl bromide, excess K₂CO₃ or DBU.
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Conditions : 60°C for 12 hours under argon.
- Yield : ~65–80%, consistent with furan methylations in heterocyclic systems.
Integrated Synthetic Pathway
Combining these steps, the proposed synthesis is:
- Cyclopenta[d]pyrimidin-2-one core formation via CDI-mediated cyclization.
- Chlorination at position 4 using PCl₅ or POCl₃.
- Thiolation with (2-chloro-6-fluorophenyl)methanethiol/NaH.
- N-1 alkylation with (furan-2-yl)methyl bromide/K₂CO₃.
Data Tables
Table 1. Reaction Conditions for Key Steps
Table 2. Comparative Analysis of Methods
| Parameter | CDI Cyclization | Thiolation | Alkylation |
|---|---|---|---|
| Scalability | High | Moderate | High |
| Functional Group Tolerance | Excellent | Good | Moderate |
| Purification Complexity | Low | Medium | Medium |
Chemical Reactions Analysis
Types of Reactions
4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Halogenated benzyl groups (e.g., 2-chloro-6-fluorophenyl) are common in antifungal and anticancer agents due to their electron-withdrawing effects and metabolic stability .
Functional Analogues with Sulfanyl Substituents
Key Observations :
- The target compound’s benzylsulfanyl group contrasts with methylsulfonyl (e.g., ) or hydroxylated derivatives, balancing lipophilicity and solubility .
- Sulfur-containing moieties (e.g., sulfanyl, thiophene) are critical for bioactivity, as seen in cyclopenta[b]thiophenes with enhanced antifungal profiles .
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